Pyrimidine, 2-[(1-methylethyl)thio]-

Catalog No.
S14626931
CAS No.
10132-14-6
M.F
C7H10N2S
M. Wt
154.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 2-[(1-methylethyl)thio]-

CAS Number

10132-14-6

Product Name

Pyrimidine, 2-[(1-methylethyl)thio]-

IUPAC Name

2-propan-2-ylsulfanylpyrimidine

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3

InChI Key

ZBCOKNGCKKXUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=CC=N1

Pyrimidine, 2-[(1-methylethyl)thio]-, is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a thio group (–S–) attached to an isopropyl group. The molecular formula for this compound is C₇H₁₁N₃S, and it has a molecular weight of approximately 171.25 g/mol. The presence of the thio group introduces unique chemical properties that can influence both reactivity and biological activity.

  • Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to modify the pyrimidine ring or remove the thio group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The thio group can be substituted with other functional groups under appropriate conditions, often involving nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

These reactions allow for the modification of the compound's structure and properties, making it useful in various synthetic applications.

Research indicates that Pyrimidine, 2-[(1-methylethyl)thio]- exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is believed to involve interactions with specific molecular targets, where the thio group can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit their activity, disrupting various biochemical pathways and contributing to its observed biological effects .

The synthesis of Pyrimidine, 2-[(1-methylethyl)thio]- typically involves:

  • Reaction of 2-halo pyrimidines: For example, 2-chloropyrimidine can react with isopropylthiol in basic conditions to yield the desired compound.
  • Cyclization of precursors: Another method involves the cyclization of dehydroacetic acid with thiosemicarbazide to form thioxopyrimidine derivatives.

Industrial production often utilizes scalable synthetic routes that maximize yield and purity, frequently employing continuous flow reactors for efficiency.

Pyrimidine, 2-[(1-methylethyl)thio]- has a wide range of applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored in the development of new pharmaceuticals targeting specific enzymes or receptors.
  • Industry: Used in agrochemicals and other industrial products .

Studies on Pyrimidine, 2-[(1-methylethyl)thio]- have focused on its interactions with various biological molecules. The compound's ability to form covalent bonds with nucleophilic sites suggests potential as an inhibitor in enzymatic pathways. This property is particularly relevant in drug design, where selective inhibition can lead to therapeutic benefits.

Pyrimidine, 2-[(1-methylethyl)thio]- can be compared with other thio-substituted pyrimidines:

Compound NameStructure ComparisonUnique Features
2-ThiopyrimidineLacks the isopropyl group; less hydrophobicLower bioavailability due to reduced hydrophobicity
2-Methylthio-pyrimidineSimilar structure but has a methyl group instead of an isopropyl groupAffects reactivity and potential biological activity
Thiazole derivativesContains sulfur in a five-membered ring structureDifferent ring structure alters chemical properties

These comparisons highlight the unique properties of Pyrimidine, 2-[(1-methylethyl)thio]-, particularly its enhanced hydrophobicity and potential for specific biological interactions that may not be present in similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

154.05646950 g/mol

Monoisotopic Mass

154.05646950 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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